molecular formula C12H16BN3O2 B11863961 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B11863961
M. Wt: 245.09 g/mol
InChI Key: HLOXDNPDKPTKRW-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine is an organic compound that features a pyrazolopyridine core with a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine typically involves the reaction of a pyrazolopyridine derivative with a boronic ester reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a base under mild conditions . The reaction is generally carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling can yield various arylated derivatives, which are valuable intermediates in organic synthesis .

Scientific Research Applications

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism by which 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine exerts its effects involves its ability to participate in various chemical reactions. The boronic ester group is particularly reactive and can form covalent bonds with other molecules, facilitating the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine is unique due to its pyrazolopyridine core, which imparts specific chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and in various scientific research applications.

Properties

Molecular Formula

C12H16BN3O2

Molecular Weight

245.09 g/mol

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C12H16BN3O2/c1-11(2)12(3,4)18-13(17-11)9-5-6-14-10-8(9)7-15-16-10/h5-7H,1-4H3,(H,14,15,16)

InChI Key

HLOXDNPDKPTKRW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=NNC3=NC=C2

Origin of Product

United States

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